N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine and pyrazole derivatives, like the compound , typically involves multicomponent reactions utilizing hybrid catalysts. These catalysts can range from organocatalysts, metal catalysts, to nanocatalysts, under green or solvent-free conditions. The synthesis pathway aims at constructing the pyrimidine core, which is crucial for its biological and chemical properties. For example, the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the complex methodology used in developing these compounds, which could be analogous to the synthesis of the given compound (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
The molecular structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is characterized by the presence of a pyrazole and a pyrimidine ring. These structures are known for their wide range of pharmacological activities and their utility in the synthesis of heterocyclic compounds. The pyrimidine ring, being a heterocyclic aromatic organic compound, shows a vast range of biological activities, while the pyrazole core is central to compounds with significant agrochemical and pharmaceutical activities (Arunachalam, 2017).
Chemical Reactions and Properties
The compound's chemical reactions can be influenced by its pyrazole and pyrimidine moieties, which offer versatile substrates for generating a wide variety of heterocyclic compounds. These moieties enable the compound to undergo various chemical reactions, contributing to its biological and chemical properties. For instance, enaminone derivatives, which share structural similarities with the given compound, are foundational units in synthesizing bioactive heterocyclic compounds, including reactions with nitrogen-based nucleophiles to generate bioactive azoles and azines (Farghaly et al., 2023).
properties
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-8-5-11(19(4)18-8)6-15-13-12-9(2)10(3)20-14(12)17-7-16-13/h5,7H,6H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERKDCJGBGYQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C3C(=C(SC3=NC=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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